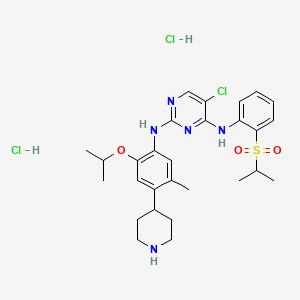

Ceritinib dihydrochloride

説明

セリティニブ塩酸塩は、アナプラズマティックリンパ腫キナーゼ(ALK)酵素の強力かつ選択的な阻害剤です。 クリゾチニブに抵抗性または耐容性がある患者におけるALK陽性転移性非小細胞肺がん(NSCLC)の治療に主に使用されます 。 この化合物は、癌細胞が増殖するようにシグナルを送る異常なタンパク質の作用を阻害することにより、癌細胞の増殖を遅らせたり、停止させたりします .

2. 製法

合成経路と反応条件: セリティニブ塩酸塩は、いくつかの重要な中間体を用いた複数段階のプロセスによって合成されます。 主な合成経路の1つは、2-イソプロポキシ-5-メチル-4-(ピペリジン-4-イル)アニリン塩酸塩と2,5-ジクロロ-N-(2-(イソプロピルスルホニル)フェニル)ピリミジン-4-アミンをイソプロパノール中で還流温度で反応させることを含みます 。 このプロセスには、セリティニブ塩酸塩溶液の冷却結晶化中のpH調整も含まれ、これによりさまざまな多形体が形成されます .

工業生産方法: 工業的には、セリティニブ塩酸塩はバッチ結晶化プロセスによって生産されます。 結晶化挙動は、pHを調整し、エタノール-水やアセトン-水などのさまざまな溶媒系を使用することによって最適化されます 。 特に、アセトン-水系は、より大きな結晶を持ち、さらなる研究に適した純粋なA型を生成します .

準備方法

Synthetic Routes and Reaction Conditions: Ceritinib dihydrochloride is synthesized through a multi-step process involving several key intermediates. One of the primary synthetic routes involves the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperature . The process also includes pH modification during the cooling crystallization of this compound solution, which results in the formation of various polymorphs .

Industrial Production Methods: In industrial settings, this compound is produced through batch crystallization processes. The crystallization behavior is optimized by modifying the pH and using different solvent systems such as ethanol-water and acetone-water . The acetone-water system, in particular, produces pure form A, which has larger crystals and is more suitable for further studies .

化学反応の分析

pH-Dependent Solubility and Crystallization

Ceritinib dihydrochloride exhibits pH-sensitive solubility, enabling purification via precipitation:

- Neutralization : Adjusting pH to 12 with NaOH converts the dihydrochloride salt back to freebase, achieving 76–94% crystallization efficiency in ethanol/water systems .

- Solubility parameters :

Table 2: Crystallization Efficiency in Solvent Systems

| Solvent System | CRT Saturation (g/g) | Efficiency (η%) | Crystal Form |

|---|---|---|---|

| EtOH–H₂O (3:1) | 0.237 | 77.13% | B/C |

| Acetone–H₂O (3:1) | 0.262 | 76.38% | A |

| IPA–H₂O (1:3) | 0.227 | 64.04% | Amorphous |

Solid-State Polymorphic Transformations

Thermal and mechanical stress induce polymorphic transitions:

- Form III → Form I : Heating Form III to 100°C under vacuum (10 mbar) produces Form I .

- Hydrate formation : Exposure to humidity converts anhydrous forms to hydrates, altering dissolution kinetics (TGA data shows 5–7% weight loss at 120°C) .

Table 3: Thermodynamic Parameters of Dissolution

| Parameter | THF | Acetone | Ethanol |

|---|---|---|---|

| ΔH (kJ/mol) | +18.7 | +22.4 | +24.1 |

| ΔS (kJ/mol·K) | +0.062 | +0.075 | +0.081 |

| %ζH | 62.64% | 67.21% | 69.85% |

Key Reaction Mechanisms

- Acid-Base Neutralization : Protonation of ceritinib’s piperidine and aniline groups stabilizes the dihydrochloride form .

- Nucleophilic Substitution : Tosylates react with fluoride or hydroxyl groups for radiolabeling or functionalization .

- Crystallization-Driven Purification : pH adjustments and solvent polarity govern polymorph selectivity .

These reactions underscore this compound’s versatility in drug development, particularly in optimizing bioavailability (Form I: 92% dissolution at pH 6.8) and enabling diagnostic applications via radiolabeling .

科学的研究の応用

Ceritinib dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various enzymes.

Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.

Medicine: Primarily used in the treatment of ALK-positive metastatic NSCLC.

Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies.

作用機序

セリティニブ塩酸塩は、神経系組織の発達と機能に関与しているALK酵素を選択的に阻害することによって効果を発揮します 。 NSCLCの場合、染色体転座と融合により、癌進行を駆動するALKの癌遺伝子型が生じます 。 この変異酵素を阻害することにより、セリティニブ塩酸塩は癌細胞の増殖と進行を停止させます .

類似化合物:

クリゾチニブ: ALK陽性NSCLCの治療に使用される第1世代のALK阻害剤。

アレクチニブ: 作用機序が似ていますが、薬物動態特性が異なる別のALK阻害剤。

ブリガチニブ: 他のキナーゼも標的とするALK阻害剤であり、クリゾチニブ耐性の場合に使用されます。

独自性: セリティニブ塩酸塩は、クリゾチニブなどの第1世代のALK阻害剤に対する耐性を克服する能力においてユニークです 。 臨床試験で高い奏効率と持続的な有効性を示しており、進行期NSCLC患者の貴重な選択肢となっています .

類似化合物との比較

Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.

Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.

Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .

生物活性

Ceritinib dihydrochloride, an oral medication, is a selective inhibitor of the anaplastic lymphoma kinase (ALK) and has been primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its biological activity is characterized by its potent inhibition of ALK and ROS1 kinases, leading to significant antitumor effects in patients with advanced stages of ALK-rearranged NSCLC. This article explores the biological activity of ceritinib, supported by clinical findings, case studies, and data tables.

Ceritinib functions by binding to the ATP-binding site of the ALK protein, thereby inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. Ceritinib has been shown to have a higher potency than crizotinib, the first-generation ALK inhibitor, with a reported 20-fold increase in potency in enzymatic assays .

Key Clinical Trials

- ASCEND-1 Trial : This phase 1 trial assessed ceritinib in patients with ALK-rearranged NSCLC who were crizotinib-naive. The overall response rate (ORR) was 72%, with a median progression-free survival (PFS) of 18.4 months .

- ASCEND-2 Trial : In this phase 2 study involving crizotinib-pretreated patients, ceritinib demonstrated an ORR of 56% and a median PFS of 5.7 months .

- ASCEND-4 Trial : A phase 3 trial comparing ceritinib to standard chemotherapy showed that ceritinib significantly improved PFS (26.3 months vs. 10.6 months for chemotherapy) and reduced the risk of disease progression by approximately 34% .

Safety Profile

Ceritinib's safety profile includes several adverse events (AEs), which are crucial for understanding its biological activity:

- Common AEs : Diarrhea (22.1%), hepatic toxicity (19.7%), and hyperglycemia have been reported .

- Serious AEs : Pneumonia and pneumonitis have led to treatment discontinuation in some cases .

Case Studies on Hyperglycemia

Recent studies have highlighted a possible association between ceritinib and hyperglycemia. A retrospective analysis using the Japanese Adverse Drug Event Report (JADER) database indicated that ceritinib had a reporting odds ratio (ROR) for hyperglycemia significantly higher than other ALK inhibitors like crizotinib and alectinib .

Table 1: Reporting Odds Ratios for Hyperglycemia

| Drug | No. Cases | No. Non-Cases | Total Reports | ROR | 95% CI |

|---|---|---|---|---|---|

| Ceritinib | 11 | 550 | 561 | 2.25 | 1.24–4.08 |

| Crizotinib | 1 | 1983 | 1984 | 0.056 | 0.008–0.40 |

| Alectinib | 3 | 357 | 360 | 0.94 | 0.30–2.94 |

This table illustrates that ceritinib has a notable association with hyperglycemia compared to other treatments.

Summary of Findings

Ceritinib's biological activity is characterized by its potent inhibition of ALK, leading to significant clinical efficacy in treating ALK-positive NSCLC patients, particularly those who are crizotinib-resistant or have progressed after prior treatments. The compound's ability to cross the blood-brain barrier enhances its effectiveness against brain metastases, a common complication in NSCLC patients .

特性

IUPAC Name |

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJOPLFICTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380575-43-8 | |

| Record name | Ceritinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERITINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?

A: The crystallization of active pharmaceutical ingredients (APIs) like this compound can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a this compound solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].

Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?

A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。